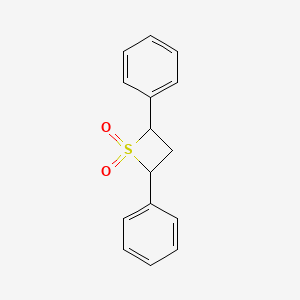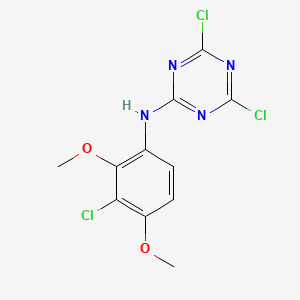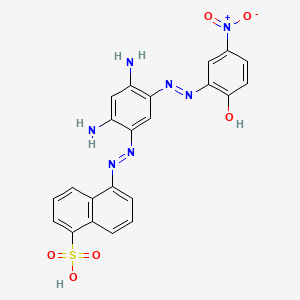
Alizarol Brown EB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alizarol Brown EB is a synthetic organic compound primarily used as a dye. It belongs to the class of anthraquinone dyes, which are known for their vibrant colors and stability. This compound is particularly noted for its application in the leather industry, where it imparts a rich brown hue to leather products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alizarol Brown EB typically involves the reaction of alizarin with various aromatic amines under controlled conditions. The process begins with the nitration of alizarin, followed by reduction to form the corresponding amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves multiple steps, including nitration, reduction, diazotization, and coupling, each requiring specific conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Alizarol Brown EB undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless and can be used in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products: The major products formed from these reactions include various substituted anthraquinones and their derivatives, which have applications in dyeing and pigmentation .
Applications De Recherche Scientifique
Alizarol Brown EB has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: The compound is employed in staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which Alizarol Brown EB exerts its effects is primarily through its interaction with cellular components. The dye binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s planar structure, which allows it to intercalate between base pairs in DNA. Additionally, the dye can generate reactive oxygen species under light exposure, leading to cellular damage and apoptosis .
Comparaison Avec Des Composés Similaires
Alizarin: A red dye used historically for textile dyeing.
Anthraquinone: The parent compound for many dyes, including Alizarol Brown EB.
Mordant Brown 33: Another brown dye used in the leather industry.
Uniqueness: this compound stands out due to its specific shade of brown and its stability under various environmental conditions. Unlike some other dyes, it does not easily degrade under light or heat, making it particularly valuable for applications requiring long-lasting color .
Propriétés
Numéro CAS |
25747-14-2 |
|---|---|
Formule moléculaire |
C22H17N7O6S |
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H17N7O6S/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35/h1-11,30H,23-24H2,(H,33,34,35) |
Clé InChI |
VMKWPUCCYMSOEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
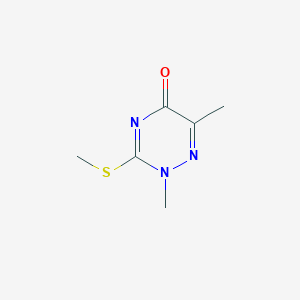
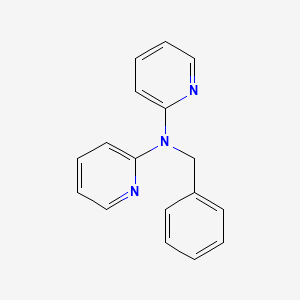
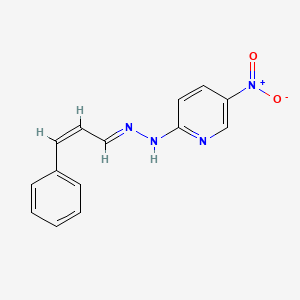

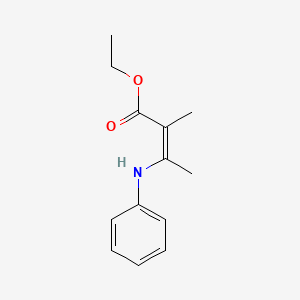
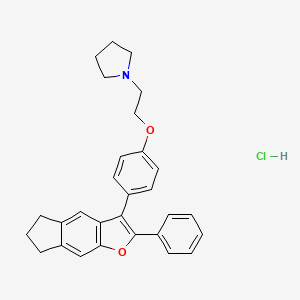
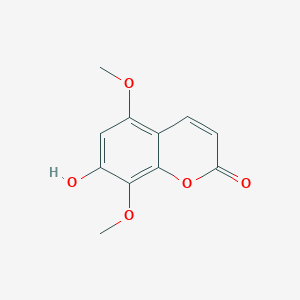
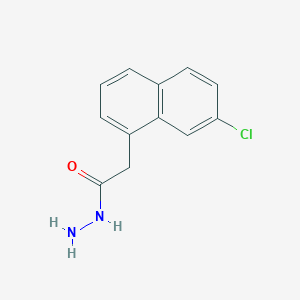
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)

